Reboxetine
Overview
Description
Reboxetine is a selective norepinephrine reuptake inhibitor primarily used as an antidepressant. It is known for its efficacy in treating major depressive disorder and has also been found useful in treating narcolepsy and panic disorders . This compound is a derivative of morpholine and is marketed under various trade names, including Edronax, Norebox, and Prolift .
Mechanism of Action
Target of Action
Reboxetine primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating mood and cognition .
Mode of Action
This compound acts as a selective inhibitor of noradrenaline reuptake . It binds to the noradrenaline transporter, blocking the reuptake of the neurotransmitter . This action increases the amount of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .
Biochemical Pathways
The increased concentration of noradrenaline in the synapses can stimulate various downstream pathways. These pathways can lead to changes in mood and cognition, which can help alleviate symptoms of depression . .
Pharmacokinetics
This compound exhibits linear pharmacokinetics and is rapidly and extensively absorbed following oral administration . Its absolute bioavailability is approximately 94.5%, and maximal concentrations are generally achieved within 2 to 4 hours . The primary route of this compound elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . This compound is predominantly metabolised by cytochrome P450 (CYP) 3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in noradrenergic neurotransmission. This increase can lead to improvements in mood and cognition, which can help alleviate symptoms of depression . Additionally, this compound has been found to elevate hippocampal extracellular signal-regulated kinase (ERK) phosphorylation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhibitors of CYP3A4, such as ketoconazole, can decrease the clearance of this compound, potentially requiring a dosage adjustment . Furthermore, this compound plasma concentrations are increased in elderly individuals and in those with hepatic or renal dysfunction, likely due to reduced metabolic clearance . In these populations, this compound should be used with caution, and a dosage reduction may be indicated .
Biochemical Analysis
Biochemical Properties
Reboxetine interacts with the sodium-dependent noradrenaline transporter, acting as an inhibitor . It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine . This compound does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .
Cellular Effects
This compound’s primary effect on cells is its ability to inhibit the reuptake of noradrenaline, thereby increasing the concentration of noradrenaline in the synaptic cleft . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a selective inhibitor of noradrenaline reuptake . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for other receptors .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully detailed in the available literature. It is known that this compound is rapidly and extensively absorbed following oral administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully detailed in the available literature. It is known that a high dose of this compound twice daily was necessary given the short half-life of this drug in rodents .
Metabolic Pathways
This compound is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .
Transport and Distribution
This compound is well absorbed after oral administration . The distribution of this compound is limited to a fraction of the total body water due to its extensive (>97%) binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is not fully detailed in the available literature. Given its mechanism of action as a noradrenaline reuptake inhibitor, it is likely to be localized at the presynaptic membrane where the noradrenaline transporter is located .
Preparation Methods
Reboxetine is synthesized through a series of chemical reactions involving the formation of its morpholine core and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Morpholine Core: The synthesis begins with the preparation of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable halogenated compound.
Functionalization: The morpholine core is then functionalized by introducing the ethoxyphenoxy and phenyl groups. This is typically done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Reboxetine undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, particularly during its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Reboxetine has several scientific research applications:
Comparison with Similar Compounds
Reboxetine is compared with other norepinephrine reuptake inhibitors such as atomoxetine and desipramine. Unlike this compound, atomoxetine is primarily used for treating attention deficit hyperactivity disorder, while desipramine is a tricyclic antidepressant with broader effects on neurotransmitter reuptake . This compound’s selectivity for norepinephrine reuptake inhibition and its favorable side effect profile make it unique among these compounds .
Similar compounds include:
Atomoxetine: Used for attention deficit hyperactivity disorder.
Desipramine: A tricyclic antidepressant with broader effects.
Nortriptyline: Another tricyclic antidepressant with effects on multiple neurotransmitters.
This compound’s unique selectivity and therapeutic profile distinguish it from these similar compounds .
Properties
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGYUDMJHNJBX-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048257, DTXSID401315414 | |
Record name | Reboxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-(-)-Reboxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility: greater than 5 mg/mL in water /Mesylate/ | |
Record name | Reboxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | REBOXETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs. | |
Record name | Reboxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | REBOXETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
71620-89-8, 105017-38-7, 98769-81-4 | |
Record name | Reboxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R,R)-(-)-Reboxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reboxetine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reboxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reboxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-(-)-Reboxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REBOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBOXETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-171 °C (Mesylate salt), 170-171 °C | |
Record name | Reboxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | REBOXETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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